1-(2,6-Difluorobenzyl)pyrrolidin-3-ol

CAS No.: 1033012-68-8

Cat. No.: VC3110085

Molecular Formula: C11H13F2NO

Molecular Weight: 213.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1033012-68-8 |

|---|---|

| Molecular Formula | C11H13F2NO |

| Molecular Weight | 213.22 g/mol |

| IUPAC Name | 1-[(2,6-difluorophenyl)methyl]pyrrolidin-3-ol |

| Standard InChI | InChI=1S/C11H13F2NO/c12-10-2-1-3-11(13)9(10)7-14-5-4-8(15)6-14/h1-3,8,15H,4-7H2 |

| Standard InChI Key | WXBMILZEIOQPDC-UHFFFAOYSA-N |

| SMILES | C1CN(CC1O)CC2=C(C=CC=C2F)F |

| Canonical SMILES | C1CN(CC1O)CC2=C(C=CC=C2F)F |

Introduction

Chemical Structure and Identification

Structural Features and Composition

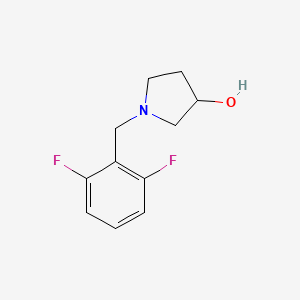

1-(2,6-Difluorobenzyl)pyrrolidin-3-ol consists of a pyrrolidine ring with a hydroxyl group at the 3-position, connected to a 2,6-difluorobenzyl group at the nitrogen position. The molecular structure combines three key functional components:

-

A pyrrolidin-3-ol core scaffold

-

A benzyl linker providing structural flexibility

-

A 2,6-difluorophenyl moiety contributing fluorine-enhanced properties

The compound is characterized by the molecular formula C11H13F2NO with a molecular weight of 213.22 g/mol . The presence of fluorine atoms at the 2 and 6 positions of the benzyl group likely confers enhanced metabolic stability and unique physicochemical properties compared to non-fluorinated analogs.

Chemical Identifiers and Registry Information

Table 1 presents the primary chemical identifiers for 1-(2,6-Difluorobenzyl)pyrrolidin-3-ol:

| Identifier Type | Value |

|---|---|

| PubChem CID | 103993364 |

| Molecular Formula | C11H13F2NO |

| IUPAC Name | 1-[(2,6-difluorophenyl)methyl]pyrrolidin-3-ol |

| InChI | InChI=1S/C11H13F2NO/c12-10-2-1-3-11(13)9(10)7-14-5-4-8(15)6-14/h1-3,8,15H,4-7H2 |

| InChIKey | WXBMILZEIOQPDC-UHFFFAOYSA-N |

| SMILES | C1CN(CC1O)CC2=C(C=CC=C2F)F |

| CAS Registry Number | 1033012-68-8 |

The compound was first created in PubChem on January 13, 2016, with the most recent modification recorded on April 5, 2025 .

Physical and Chemical Properties

Physicochemical Profile

While comprehensive experimental physicochemical data for 1-(2,6-Difluorobenzyl)pyrrolidin-3-ol is limited in the available literature, several properties can be inferred from its structure and comparison with related compounds:

-

Solubility: Likely moderately soluble in polar organic solvents such as methanol, ethanol, and dichloromethane due to the presence of both hydrophilic (hydroxyl) and hydrophobic (fluorinated benzyl) moieties

-

Stability: The presence of fluorine substituents typically enhances metabolic stability and resistance to oxidative degradation

-

Hydrogen Bonding: Capable of hydrogen bond donation through the hydroxyl group and hydrogen bond acceptance through the nitrogen and oxygen atoms

Structural Characteristics

The compound contains several distinctive structural features that influence its chemical behavior:

-

A secondary alcohol functionality at the 3-position of the pyrrolidine ring

-

A tertiary amine within the pyrrolidine ring

-

Two ortho-positioned fluorine atoms on the benzyl moiety that create a unique electronic environment

These features collectively contribute to its potential utility in medicinal chemistry applications, particularly as fluorine substitution is known to enhance drug-like properties.

Synthesis Methods

N-Alkylation of Pyrrolidin-3-ol

The most straightforward approach likely involves N-alkylation of pyrrolidin-3-ol with 2,6-difluorobenzyl bromide or similar activated halides. Based on similar reactions documented for (S)-pyrrolidin-3-ol derivatives, several reaction conditions may be effective:

-

Base-mediated alkylation in polar aprotic solvents:

-

Triethylamine-mediated coupling:

Table 2. Potential synthesis conditions based on analogous reactions:

Stereoselective Synthesis Considerations

For applications requiring stereochemically pure compounds, the synthesis would likely begin with either (R)- or (S)-pyrrolidin-3-ol. The (S)-pyrrolidin-3-ol isomer can be obtained through reduction of (S)-3-hydroxy-2-pyrrolidinone using sodium borohydride in diglyme .

Structural Analogs and Related Compounds

Fluorinated Pyrrolidine Derivatives

Several structurally related compounds provide context for understanding the potential properties and applications of 1-(2,6-Difluorobenzyl)pyrrolidin-3-ol:

Position Isomers and Related Structures

1-[(3,4-difluorophenyl)methyl]pyrrolidin-3-ol represents a positional isomer where the fluorine atoms are located at the 3,4-positions rather than the 2,6-positions of the phenyl ring . This compound (CAS: 864414-83-5) maintains the same molecular formula and weight but with altered electronic and steric properties.

Functional Group Variations

1-(2,6-Difluorobenzoyl)pyrrolidine features a carbonyl group between the pyrrolidine and the difluorophenyl ring, resulting in an amide rather than an amine linkage . This structural difference significantly alters the compound's conformational properties and hydrogen bonding capabilities.

1-(2,2-difluoroethyl)pyrrolidin-3-ol represents a smaller analog where the aromatic ring is absent, leaving only a difluoroethyl group attached to the pyrrolidine nitrogen .

Comparison of Key Structural Analogs

Table 3. Comparative analysis of 1-(2,6-Difluorobenzyl)pyrrolidin-3-ol and related compounds:

| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Potential Functional Differences |

|---|---|---|---|---|

| 1-(2,6-Difluorobenzyl)pyrrolidin-3-ol | C11H13F2NO | 213.22 g/mol | Ortho-difluorophenyl ring with benzyl linkage | Reference compound |

| 1-[(3,4-difluorophenyl)methyl]pyrrolidin-3-ol | C11H13F2NO | 213.22 g/mol | Meta/para-difluorophenyl ring with benzyl linkage | Different electronic distribution and metabolic profile |

| 1-(2,6-Difluorobenzoyl)pyrrolidine | C11H11F2NO | 211.21 g/mol | Contains carbonyl group between pyrrolidine and aromatic ring | Reduced conformational flexibility, different H-bonding pattern |

| 1-(2,2-difluoroethyl)pyrrolidin-3-ol | C6H11F2NO | 151.15 g/mol | Aliphatic difluoroethyl group | Smaller, more flexible, different lipophilicity profile |

These structural variations illuminate how subtle modifications to the core structure can influence physicochemical properties and potentially biological activity.

Current Research Status and Future Directions

Research Gaps and Opportunities

The relative scarcity of specific information about 1-(2,6-Difluorobenzyl)pyrrolidin-3-ol in the scientific literature suggests several research opportunities:

-

Comprehensive characterization: Detailed physical, spectroscopic, and crystallographic analysis

-

Stereochemical investigations: Preparation and comparison of enantiomerically pure forms

-

Structure-activity relationship studies: Systematic evaluation of biological activity compared to structural analogs

-

Synthetic methodology development: Optimization of preparation methods for improved yield and stereoselectivity

Emerging Applications

Recent advances in medicinal chemistry highlight increasing interest in fluorinated heterocycles similar to 1-(2,6-Difluorobenzyl)pyrrolidin-3-ol, particularly in:

-

Fragment-based drug discovery approaches

-

Development of PET imaging agents utilizing fluorine chemistry

-

Targeted covalent inhibitors where the hydroxyl group could serve as a key reactive site

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume